3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic reactions. One common method involves the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)methylbenzoic acid
- 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
- 2-((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Uniqueness
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromenyl moiety with a benzyloxycarbonyl amino butanoate group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C29H27NO6 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C29H27NO6/c1-20-24-15-14-23(18-26(24)36-28(32)25(20)17-21-9-4-2-5-10-21)35-27(31)13-8-16-30-29(33)34-19-22-11-6-3-7-12-22/h2-7,9-12,14-15,18H,8,13,16-17,19H2,1H3,(H,30,33) |
InChI Key |
FXDKVXJOXULLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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